![molecular formula C7H9ClN6 B13070754 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
准备方法
The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-imidazole and 1H-1,2,4-triazole.
Coupling Reaction: The two heterocycles are then coupled using a suitable linker, such as a methylene group, under specific reaction conditions.
Reaction Conditions: The coupling reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors or other advanced techniques.
化学反应分析
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazole and triazole derivatives.
科学研究应用
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 1-methylimidazole and 5-chloroimidazole share structural similarities but may have different biological activities and applications.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives also share structural features but differ in their specific interactions and effects.
Unique Features: The combination of imidazole and triazole rings in this compound provides a unique scaffold for drug design and other applications, offering a balance of stability, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H9ClN6 |
|---|---|
分子量 |
212.64 g/mol |
IUPAC 名称 |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-5(8)2-10-6(13)3-14-4-11-7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI 键 |
GVSHFRKCNXECAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1CN2C=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
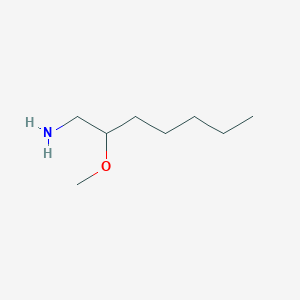
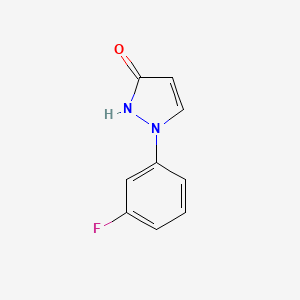
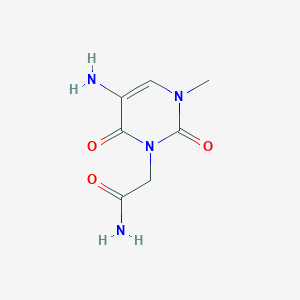

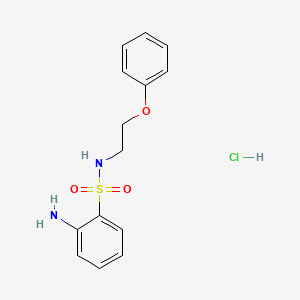
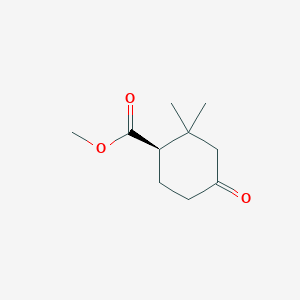

![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
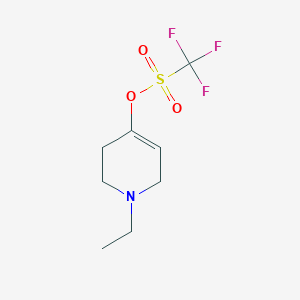
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13070738.png)
